2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Overview
Description
2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H14ClN3O2 and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0774544 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photovoltaic Properties
This compound, along with similar derivatives, has been studied for its photovoltaic properties. For instance, certain derivatives have been utilized in organic–inorganic photodiode fabrication, showing promising characteristics like rectification behavior and photovoltaic properties under both dark and illuminated conditions. This suggests potential applications in the development of efficient photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
Research has also focused on the structural and optical properties of these derivatives. They exhibit interesting features when transformed into thin films, showing nanocrystallites dispersed in an amorphous matrix. This aspect is significant for applications requiring specific optical properties, as the absorption parameters and electron transitions of these films are noteworthy (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
The AC electrical conductivity and dielectrical properties of these compounds have been explored, revealing their dependence on factors like frequency and temperature. This research indicates potential use in materials science, especially in areas related to electronics and semiconductors (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Certain related compounds have been studied for their efficacy in preventing copper corrosion in acidic environments, highlighting their potential as corrosion inhibitors (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-24-15-5-3-2-4-13(15)18-17(20(24)25)16(14(10-22)19(23)26-18)11-6-8-12(21)9-7-11/h2-9,16H,23H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHPCVKMDBNTCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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